molecular formula C12H12ClFN2O3 B11014106 N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide

Cat. No.: B11014106
M. Wt: 286.68 g/mol
InChI Key: KPAWMGLILSCSFQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide is a synthetic organic compound characterized by the presence of a chloro-fluoro-substituted phenyl ring, a morpholine ring, and an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with ethyl oxalyl chloride to form an intermediate compound.

    Cyclization: The intermediate is then reacted with morpholine under controlled conditions to induce cyclization, forming the desired oxoacetamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxoacetamide group can be involved in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

    Substitution: Products include derivatives with different substituents on the phenyl ring.

    Oxidation: Products may include carboxylic acids or other oxidized forms.

    Reduction: Products can include alcohols or amines, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving amide bonds and morpholine rings.

Medicine

Medically, this compound has potential as a lead compound for developing new pharmaceuticals, especially those targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity, while the morpholine ring can interact with hydrophilic regions of the target molecule. The oxoacetamide group can form hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-(piperidin-4-yl)-2-oxoacetamide: Similar structure but with a piperidine ring instead of morpholine.

    N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)-2-oxopropanamide: Similar structure but with an additional methyl group on the oxoacetamide.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and binding affinity, while the morpholine ring provides additional interaction sites.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H12ClFN2O3

Molecular Weight

286.68 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-morpholin-4-yl-2-oxoacetamide

InChI

InChI=1S/C12H12ClFN2O3/c13-9-7-8(1-2-10(9)14)15-11(17)12(18)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,15,17)

InChI Key

KPAWMGLILSCSFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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